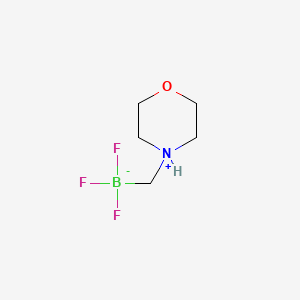

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide

Beschreibung

Eigenschaften

IUPAC Name |

trifluoro(morpholin-4-ium-4-ylmethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKLIGKQQGNVHW-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C[NH+]1CCOCC1)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692882 | |

| Record name | Trifluoro[(morpholin-4-ium-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268340-94-8 | |

| Record name | Trifluoro[(morpholin-4-ium-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Morpholinium-4-ylmethyl)trifluoroborate internal salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide chemical properties

An In-depth Technical Guide to Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is a zwitterionic organoboron compound characterized by a trifluoroborate anion covalently linked to a morpholinium cation. This guide provides a comprehensive overview of its known chemical and physical properties, drawing from available database information and the established chemistry of related aminomethyltrifluoroborates. Due to the limited specific literature on this compound, this document also presents a plausible synthetic route and discusses its expected reactivity and potential applications based on the behavior of analogous structures. This guide is intended to serve as a foundational resource for researchers interested in utilizing this unique chemical entity.

Introduction and Chemical Identity

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is an internal salt with the CAS number 1268340-94-8.[1][2][3] Its structure features a quaternary ammonium ion derived from morpholine, which is directly bonded to a trifluoroborate group through a methylene linker. This zwitterionic nature is expected to influence its solubility, stability, and reactivity. The compound belongs to the class of organotrifluoroborates, which are known for their stability to air and moisture, making them valuable reagents in organic synthesis, particularly in cross-coupling reactions.[4]

Synonyms:

-

[(Morpholin-4-ium-4-yl)methyl]trifluoroborate[2]

-

(Morpholinium-4-ylmethyl)trifluoroborate Internal salt[3]

-

Trifluoro(morpholino-4-iummethyl)borate[3]

Physicochemical and Computed Properties

Detailed experimental data on the physicochemical properties of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide are not widely available in peer-reviewed literature. However, computational data from public chemical databases provide valuable insights into its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C5H11BF3NO | [1][3] |

| Molecular Weight | 168.96 g/mol | [1][3] |

| Exact Mass | 169.0885786 Da | [3] |

| IUPAC Name | trifluoro(morpholin-4-ium-4-ylmethyl)boranuide | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 13.7 Ų | [3] |

| Formal Charge | 0 | [3] |

Proposed Synthesis Pathway

While a specific, experimentally validated synthesis for Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is not documented in readily accessible literature, a plausible synthetic route can be proposed based on established methods for the preparation of aminomethyltrifluoroborates.[1][2] A likely approach would involve a two-step process starting from morpholine.

Step 1: N-Alkylation with a Halomethylboronate Ester

The synthesis would likely begin with the N-alkylation of morpholine with an iodomethylboronate ester, such as iodomethylpinacolboronate. This reaction would form the quaternary ammonium boronate ester intermediate.

Step 2: Conversion to the Trifluoroborate Salt

The resulting boronate ester would then be treated with potassium hydrogen fluoride (KHF2) to convert it to the corresponding trifluoroborate salt. The zwitterionic product would likely precipitate from the reaction mixture and could be purified by recrystallization.

A generalized workflow for the proposed synthesis is depicted below:

Caption: Proposed two-step synthesis of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide.

Expected Reactivity and Potential Applications

The reactivity of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is expected to be dictated by the trifluoroborate moiety. Organotrifluoroborates are generally stable, crystalline solids that are easier to handle than the corresponding boronic acids.[4] They serve as excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][5]

Given this, Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide could potentially be used to introduce the morpholinomethyl group into various aromatic and heteroaromatic systems. This is of significant interest in medicinal chemistry, as the morpholine moiety is a common structural feature in many biologically active compounds and approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.

The zwitterionic nature of the molecule, with the presence of a proximal cationic group, may also influence its stability and reactivity, potentially stabilizing the trifluoroborate against hydrolysis.[6]

Handling and Safety

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is associated with the following hazards:

-

H315: Causes skin irritation [3]

-

H319: Causes serious eye irritation [3]

-

H335: May cause respiratory irritation [3]

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is a zwitterionic organotrifluoroborate with potential applications as a building block in organic synthesis, particularly for the introduction of the morpholinomethyl moiety in drug discovery and development. While detailed experimental data for this specific compound is scarce, its properties and reactivity can be inferred from the well-established chemistry of related aminomethyltrifluoroborates. Further research is warranted to fully elucidate its synthetic utility and chemical behavior.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Molander, G. A., & Ham, J. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Ammoniomethyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]

-

PubChem. (n.d.). (morpholinium-4-ylmethyl)trifluoroborate internal salt. National Center for Biotechnology Information. Retrieved from [Link]

-

Fontaine, F.-G., Zargarian, D., & Kakkar, A. K. (2006). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. Chemical Communications, (16), 1777. [Link]

-

Pharmaffiliates. (n.d.). Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide. Retrieved from [Link]

-

Wikipedia. (2023). Organotrifluoroborate. In Wikipedia. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stabilization of zwitterionic aryltrifluoroborates against hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide

Abstract

Trifluoro(organo)borates, particularly those incorporating amino functionalities, represent a class of compounds with significant utility in synthetic chemistry and drug development. Their stability, ease of handling, and unique reactivity make them valuable building blocks. This guide provides a comprehensive technical overview of a specific zwitterionic organotrifluoroborate, Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide. While direct literature on this exact molecule is sparse, this document synthesizes information from closely related analogues to propose a detailed molecular structure, a robust synthetic protocol, and a thorough characterization strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this novel chemical entity.

Introduction: The Rise of Zwitterionic Organotrifluoroborates

Organotrifluoroborate salts have emerged as highly versatile and stable derivatives of boronic acids. The formation of the anionic trifluoroborate moiety, [R-BF₃]⁻, from a boronic acid, R-B(OH)₂, and a fluoride source like KHF₂, significantly enhances the nucleophilicity of the organic group (R) while increasing the compound's stability to air and moisture. This has made them indispensable reagents in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.

A particularly interesting subclass is the zwitterionic organotrifluoroborates, which contain both a negatively charged trifluoroborate group and a positively charged center within the same molecule. Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is a proposed member of this class, incorporating a quaternary ammonium ion derived from morpholine. The presence of the morpholine scaffold is of particular interest in medicinal chemistry due to its prevalence in approved drug molecules, where it often imparts favorable physicochemical properties such as improved solubility and metabolic stability.

This guide will delve into the predicted molecular architecture of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide, outline a plausible and detailed synthetic route, and describe the necessary analytical techniques for its unambiguous structural elucidation.

Proposed Molecular Structure and Physicochemical Properties

The nomenclature "Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide" suggests a zwitterionic structure where a morpholinium cation is covalently linked to a trifluoroborate anion via a methylene (-CH₂-) bridge. This internal salt structure is depicted below.

Figure 1: Proposed zwitterionic molecular structure of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide.

Key Structural Features

-

Tetrahedral Boron Center: The boron atom is expected to be sp³-hybridized and adopt a tetrahedral geometry, bonded to three fluorine atoms and one carbon atom of the methylene bridge.

-

Quaternary Ammonium Cation: The nitrogen atom of the morpholine ring is quaternized, bearing a formal positive charge. This is a consequence of its four covalent bonds (two to the ring carbons, one to the methylene bridge, and one to another ring carbon).

-

Zwitterionic Nature: The molecule is overall neutral, with the negative charge formally residing on the trifluoroborate moiety and the positive charge on the morpholinium nitrogen. This internal salt structure is expected to result in a high melting point and significant polarity.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₁₁BF₃NO |

| Molecular Weight | 184.95 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar solvents (water, DMSO, DMF), sparingly soluble in less polar organic solvents. |

| Melting Point | Expected to be > 200 °C (decomposes) |

| pKa (Morpholinium) | Estimated to be around 8.5-9.0 |

Synthesis and Purification Protocol

The synthesis of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide can be envisioned through a one-pot reaction involving morpholine, formaldehyde, and a suitable trifluoroborate precursor, likely potassium trifluoromethoxyborate or a related species. This is analogous to the well-established Mannich-type reaction.

Figure 2: Proposed workflow for the synthesis and purification of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide.

Detailed Experimental Procedure

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium methoxytrifluoroborate (1.0 eq) in 50 mL of deionized water.

-

Addition of Morpholine: To the stirring solution, add morpholine (1.1 eq) dropwise at room temperature.

-

Addition of Formaldehyde: Following the addition of morpholine, add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) dropwise.

-

Reaction: Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS if a suitable method is developed. A white precipitate is expected to form as the reaction proceeds.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.

-

Drying: Dry the product under high vacuum to a constant weight.

-

Purification: For higher purity, the crude product can be recrystallized from a mixture of ethanol and water.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (in D₂O) | - A singlet corresponding to the -CH₂- bridge protons. - Two multiplets corresponding to the diastereotopic protons of the morpholine ring. |

| ¹³C NMR (in D₂O) | - A signal for the -CH₂- bridge carbon. - Signals for the carbon atoms of the morpholine ring. |

| ¹⁹F NMR (in D₂O) | - A sharp singlet, characteristic of the three equivalent fluorine atoms in the [R-BF₃]⁻ moiety. |

| ¹¹B NMR (in D₂O) | - A quartet due to the coupling with the three fluorine atoms (J-coupling). |

| FT-IR (ATR) | - Strong B-F stretching vibrations in the 1000-1200 cm⁻¹ region. - C-N and C-O stretching bands from the morpholine ring. |

| HRMS (ESI+) | - The exact mass of the molecular ion [M+H]⁺ or other relevant adducts, confirming the elemental composition. |

Potential Applications and Future Research

The unique structure of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide makes it a promising candidate for several applications:

-

Cross-Coupling Reactions: As a stable and easily handleable source of a nucleophilic aminomethyl group, it could be employed in palladium-catalyzed cross-coupling reactions to introduce the morpholinomethyl moiety into various organic scaffolds.

-

Medicinal Chemistry: The morpholine unit is a privileged scaffold in drug discovery. This compound could serve as a versatile building block for the synthesis of novel drug candidates.

-

PET Imaging: The trifluoroborate group has been explored as a precursor for ¹⁸F radiolabeling in positron emission tomography (PET) imaging. This compound could potentially be developed into a PET imaging agent.

Future research should focus on the experimental validation of the proposed synthesis and a full characterization of the compound. Exploring its reactivity in various organic transformations and evaluating its biological activity would be logical next steps.

Conclusion

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide represents a novel zwitterionic organotrifluoroborate with significant potential in synthetic and medicinal chemistry. Based on the well-established chemistry of related compounds, a reliable synthetic pathway and a comprehensive characterization strategy have been proposed in this guide. The successful synthesis and characterization of this molecule would provide a valuable new tool for chemists and drug developers.

References

-

Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

GOMTSYAN, A. (2012). Morpholine, a Privileged Scaffold for Drug Discovery. Medicinal Chemistry, 2(1), 1-2. [Link]

-

Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Organic Letters, 8(10), 2031–2034. [Link]

-

Ting, R., Harwig, C., auf dem Keller, U., McCormick, S., Austin, P., Overall, C. M., Adam, M. J., & Perrin, D. M. (2010). Toward [18F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of High-Expressing αvβ3-Integrin Tumors in Mice. Journal of the American Chemical Society, 132(34), 12065–12071. [Link]

An In-depth Technical Guide to the Stability and Handling of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is a zwitterionic organotrifluoroborate that holds significant promise in synthetic chemistry and drug development due to its unique structural features. As a subclass of organotrifluoroborates, these compounds are generally recognized for their enhanced stability compared to their boronic acid counterparts, rendering them valuable reagents in a multitude of chemical transformations, including the widely utilized Suzuki-Miyaura cross-coupling reaction.[1][2] The internal salt structure, characterized by the presence of a cationic morpholinium ring and an anionic trifluoroborate moiety, imparts distinct physicochemical properties that influence its stability, solubility, and reactivity. This guide provides a comprehensive overview of the stability and handling of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide, drawing upon data from closely related compounds and established principles of organoboron chemistry to offer a detailed technical resource for laboratory professionals.

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

Organotrifluoroborate salts have emerged as indispensable tools for synthetic chemists, offering a stable and versatile alternative to boronic acids and their esters.[3][4] Their general tolerance to air and moisture simplifies handling and storage, a significant advantage in both academic and industrial research settings.[5][6] The tetracoordinate boron center in organotrifluoroborates renders them less susceptible to protodeboronation, a common side reaction observed with boronic acids. Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide builds upon these foundational benefits, incorporating a zwitterionic character that further modulates its chemical behavior. This internal charge separation is anticipated to enhance its hydrolytic stability, a critical factor for its application in aqueous reaction media and for its potential development as a pharmaceutical intermediate.[7]

Chemical and Physical Properties

A thorough understanding of the fundamental properties of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is paramount for its effective and safe utilization.

| Property | Value | Source |

| Chemical Formula | C₅H₁₁BF₃NO | [8][9] |

| Molecular Weight | 168.96 g/mol | [8] |

| Appearance | White to off-white solid | Inferred from related compounds |

| CAS Number | 1268340-94-8 | [8][9] |

Stability Profile

The stability of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is a key determinant of its utility. This section delves into its thermal, hydrolytic, and chemical stability, drawing parallels with analogous structures where direct data is unavailable.

Thermal Stability

Experimental Protocol for Determining Thermal Stability (TGA/DSC):

-

Sample Preparation: Accurately weigh 5-10 mg of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide into an aluminum or ceramic TGA pan.

-

Instrument Setup: Place the sample in a calibrated thermogravimetric analyzer.

-

Analysis Conditions: Heat the sample from ambient temperature to a desired upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Monitor the mass loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. For DSC analysis, monitor the heat flow to identify melting points and other thermal transitions.

Hydrolytic Stability

The hydrolysis of organotrifluoroborates to their corresponding boronic acids is a critical consideration, especially in aqueous reaction media. The rate of hydrolysis is influenced by factors such as pH, temperature, and the electronic and steric nature of the organic substituent.

The presence of the positively charged morpholinium group in Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is a key structural feature that is expected to enhance its hydrolytic stability. Studies on zwitterionic aryltrifluoroborates have shown that a proximal cationic group can significantly stabilize the trifluoroborate moiety against hydrolysis.[10] This stabilization is attributed to electrostatic effects that disfavor the approach of water or hydroxide ions.

A recent study on ammonium organotrifluoroborates highlighted their stability under various conditions, including acidic, basic, and pseudophysiological environments.[7] While aryltrifluoroborates are generally quite stable at neutral pH, alkyltrifluoroborates can exhibit more rapid hydrolysis.[5]

Logical Workflow for Assessing Hydrolytic Stability:

Caption: Workflow for determining the hydrolytic stability of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide.

Chemical Stability

Organotrifluoroborates are generally stable to a wide range of reagents, which allows for functional group manipulation in their presence.[1][4]

-

Acids: While generally stable, strong acidic conditions can promote hydrolysis to the corresponding boronic acid.

-

Bases: Organotrifluoroborates are typically stable in the presence of weak bases. Strong bases may induce decomposition or other unwanted reactions.

-

Oxidizing and Reducing Agents: The stability towards these reagents is generally good, allowing for a broad scope of compatible reactions.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and ensure the safety of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide.

Personal Protective Equipment (PPE)

As a precautionary measure, standard laboratory PPE should be worn when handling this compound:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handling Procedures

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Minimize dust generation during handling.

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from moisture to prevent potential hydrolysis over extended periods.

-

While generally air-stable, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered for long-term storage to minimize any potential degradation. Organotrifluoroborates are often described as being capable of being stored indefinitely under appropriate conditions.[6]

Synthesis and Purification

The synthesis of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide and related aminomethyltrifluoroborates typically follows a multi-step procedure.

General Synthetic Pathway:

Caption: A plausible synthetic route to Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide.

A common method for the synthesis of potassium organotrifluoroborates involves the treatment of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2] For aminomethyltrifluoroborates, a synthetic route may involve the nucleophilic substitution of a halomethyltrifluoroborate with the desired amine.[11]

Purification:

Purification is typically achieved by recrystallization from a suitable solvent system. Washing the crude product with appropriate solvents can remove unreacted starting materials and inorganic byproducts. The purity of the final product can be assessed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B NMR).[12][13]

Applications in Drug Discovery and Development

The unique properties of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide make it an attractive building block in medicinal chemistry.

-

Suzuki-Miyaura Cross-Coupling: As a stable and easy-to-handle precursor to a reactive boron species, it can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug synthesis.[14][15][16][17][18]

-

Bioisosteric Replacement: The trifluoroborate group can serve as a bioisostere for other functional groups, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Boron-Based Therapeutics: Boron-containing compounds have gained significant attention as therapeutic agents, with approved drugs for cancer and other diseases.[19][20][21][22][23] The morpholine moiety is also a common scaffold in many approved drugs.

Conclusion

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is a promising and versatile reagent for chemical synthesis and drug discovery. Its zwitterionic nature is anticipated to confer enhanced stability, particularly against hydrolysis, when compared to other organoboron compounds. While specific quantitative stability data for this exact molecule is limited, a comprehensive understanding of its properties can be extrapolated from the well-established chemistry of organotrifluoroborates and related zwitterionic compounds. Adherence to standard laboratory safety protocols for handling chemical irritants is recommended. Further experimental investigation into its thermal, hydrolytic, and chemical stability will undoubtedly expand its application in the development of novel therapeutics and advanced materials.

References

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

- Sigma-Aldrich.

- Del Grosso, E., et al. (2024). Exploring the pharmaceutical potential of ammonium organotrifluoroborate functional group: Comprehensive chemical, metabolic, and plasma stability evaluation. European Journal of Medicinal Chemistry, 279, 116844.

- Organic Syntheses.

- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Reagents for Organic Synthesis. Aldrichimica Acta, 38(2), 49-56.

- Wikipedia.

- Molander, G. A., & Jean-Gérard, L. (2006).

- da Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

- Akama, T., et al. (2018). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 23(11), 2899.

- Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.

- Claridge, T. D. W. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry.

- Das, B. C., et al. (2020).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.

- Das, B. C., et al. (2020).

- Stefani, H. A., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823.

- Al-Zoubi, R. M., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2137–2169.

- Albericio, F., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(51), 47872–47881.

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286.

- Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544–1601.

- Nguyen, T. T., et al. (2024). Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. Gels, 10(1), 41.

- Penido, C. A. F. de S., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Current Medicinal Chemistry, 24(30), 3266–3328.

- Gacitúa, M., et al. (2018). A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties. Polymers, 10(11), 1219.

- Wade, C. R., et al. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4309–4359.

- Laschewsky, A., et al. (2018). Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides. Polymers, 10(6), 639.

- Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 113–122.

- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.

- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF.

- Pharmaffiliates. Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide.

- Parchem. [(Morpholin-4-ium-4-yl)

- Indelicato, J. M., et al. (1974). Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins. Journal of Medicinal Chemistry, 17(5), 523–527.

- Constantinou, C., et al. (2023). Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modelling Study.

- Li, H., et al. (2012). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2.

- PubChem.

- Castro, E. A., et al. (1986). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 1939-1942.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Exploring the pharmaceutical potential of ammonium organotrifluoroborate functional group: Comprehensive chemical, metabolic, and plasma stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. parchem.com [parchem.com]

- 10. Stabilization of zwitterionic aryltrifluoroborates against hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Boron Chemistry for Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Introduction: Unveiling the Potential of a Novel Zwitterionic Boranuide

An In-Depth Technical Guide to the Solubility Profile of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is a unique zwitterionic organoboron compound. Its structure, featuring a positively charged morpholinium ring linked to a negatively charged trifluoroborate moiety, suggests a complex and intriguing physicochemical profile. Such zwitterionic molecules are of significant interest in medicinal chemistry and materials science due to their potential for high aqueous solubility, unique interaction with biological targets, and novel reactivity.[1] The trifluoromethyl group, a common feature in modern pharmaceuticals, can enhance metabolic stability and binding affinity.[2][3][4]

The solubility of a compound is a critical parameter that dictates its utility in a vast array of applications, from drug delivery and formulation to synthetic reaction conditions. For researchers in drug development, understanding the solubility of a novel chemical entity like trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is a foundational step in assessing its potential as a therapeutic agent. This guide provides a comprehensive overview of the predicted solubility of this compound and presents a robust experimental framework for its empirical determination.

Predicted Solubility Profile: A Theoretical Assessment

While specific experimental data for trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is not yet publicly available[5][6][7][8], we can predict its solubility behavior based on its structural components and the established principles of physical organic chemistry.

The molecule's most prominent feature is its zwitterionic nature. Unlike neutral molecules or simple salts, zwitterions contain both a formal positive and a formal negative charge within the same molecule. This internal salt character typically leads to strong intermolecular interactions, including ionic interactions and hydrogen bonding.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. Water, with its high dielectric constant and ability to form hydrogen bonds, is expected to effectively solvate both the cationic morpholinium ring and the anionic trifluoroborate group. The presence of a proximal cationic group can also stabilize the trifluoroborate functionality against hydrolysis.[9] Zwitterionic compounds, in general, exhibit high water solubility.[10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is likely. These solvents have high dipole moments and can solvate charged species, although they lack the hydrogen-bond donating ability of protic solvents. The solubility will depend on the balance between the solvation of the ionic centers and the disruption of the crystal lattice energy of the solid boranuide.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is expected. The highly polar and charged nature of the zwitterionic boranuide is incompatible with the low dielectric constant and lack of polarity of these solvents. Significant energy would be required to overcome the strong intermolecular forces in the solid state without favorable solvent-solute interactions.

The interplay of these factors is visually represented in the diagram below, illustrating the key molecular features influencing solubility.

Caption: Key structural features of trifluoro(morpholin-4-ium-4-ylmethyl)boranuide and their predicted influence on solubility in different solvent classes.

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a systematic experimental approach is required. The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol outlines the necessary steps.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Materials and Reagents:

-

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide (solid, high purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or an Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) instrument.[11][12][13]

2. Experimental Workflow:

The overall workflow for determining the solubility is depicted in the following diagram.

Caption: A step-by-step workflow for the experimental determination of solubility using the shake-flask method.

3. Detailed Procedure:

-

Step 1: Sample Preparation: Add an excess amount of solid trifluoro(morpholin-4-ium-4-ylmethyl)boranuide to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Step 2: Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Step 3: Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

-

Step 4: Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Step 5: Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC or an appropriate matrix for ICP-OES) to bring the concentration within the linear range of the calibration curve.

-

Step 6: Quantification: Analyze the diluted samples using a validated analytical method.

-

ICP-OES: This technique is highly sensitive for boron detection and is a preferred method for quantifying boron-containing compounds.[11] It measures the total boron concentration, which can then be used to calculate the concentration of the parent compound.

-

HPLC: If the compound has a suitable chromophore or can be detected by other means (e.g., Evaporative Light Scattering Detector), an HPLC method can be developed. This has the advantage of confirming the identity and purity of the dissolved species.

-

-

Step 7: Calculation: Using a pre-established calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format. A tabular summary is highly recommended for easy comparison across different conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

Molecular Weight: 168.96 g/mol [5]

Conclusion

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide presents a fascinating case study in the physicochemical properties of zwitterionic organoboron compounds. While direct solubility data is not yet in the public domain, a strong theoretical basis predicts high solubility in polar protic solvents. This guide provides a robust and detailed experimental protocol that researchers can confidently employ to determine the precise solubility of this and other novel compounds. The empirical data generated through these methods will be invaluable for advancing the development of trifluoro(morpholin-4-ium-4-ylmethyl)boranuide in its potential applications, particularly in the realm of drug discovery and materials science.

References

- Dyrssen, D., & Klyrvin, I. (1962). Studies on the hydrolysis of metal ions. 35. The hydrolysis of boron(III) in 3 M (Na)ClO4. Acta Chemica Scandinavica, 16, 1591-1601.

- Gevorgyan, V., et al. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis.

-

U.S. Borax. (n.d.). Boron testing methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53243644, (morpholinium-4-ylmethyl)trifluoroborate internal salt. Retrieved from [Link]

- Nagy, P. I. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102-1110.

- Meanwell, N. A. (2018). A synopsis of the properties and applications of the trifluoromethyl group in drug design. Journal of medicinal chemistry, 61(14), 5822-5880.

-

Boron Molecular. (n.d.). trifluoro(morpholino-4-iummethyl)borate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide. Retrieved from [Link]

- Sah, R. N., & Brown, P. H. (1997). Boron determination—a review of analytical methods. Microchemical journal, 56(3), 285-304.

- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical reviews, 114(5), 2707-2772.

-

FooDB. (n.d.). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

- Kurnia, I., et al. (2024). Investigating the Adsorption Behavior of Zwitterionic Surfactants on Middle Bakken Minerals. Molecules, 29(1), 23.

-

U.S. Borax. (n.d.). Boron testing methods. Retrieved from [Link]

- Laschewsky, A., et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry, 7(1), 101-114.

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Boron. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Food and Agriculture Organization of the United Nations. (2024). Standard operating procedure for boron determination in soil: Hot water extraction. Retrieved from [Link]

Sources

- 1. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (morpholinium-4-ylmethyl)trifluoroborate internal salt | C5H11BF3NO | CID 53243644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1268340-94-8 Cas No. | [(Morpholin-4-ium-4-yl)methyl]trifluoroborate | Apollo [store.apolloscientific.co.uk]

- 7. boronmolecular.com [boronmolecular.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide

This guide provides an in-depth exploration of the spectroscopic methodologies required to characterize Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide. As a zwitterionic organoboron compound, its structural confirmation relies on a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document outlines the theoretical underpinnings, expected spectral features, and validated experimental protocols necessary for its unambiguous identification and quality assessment. This guide is intended for researchers in synthetic chemistry and drug development who require a robust framework for characterizing novel organoboron compounds.

Molecular Structure and Spectroscopic Implications

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is an internal salt with a unique structure comprising a positively charged morpholinium ring and a negatively charged trifluoroborate group, linked by a methylene bridge. This zwitterionic nature is key to understanding its spectroscopic behavior.

Molecular Diagram:

Caption: Molecular structure of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide.

The key structural features to be validated by spectroscopy are:

-

The morpholinium ring , including the two distinct methylene groups (-N-CH₂-CH₂-O-).

-

The methylene bridge (-N⁺-CH₂-B⁻-), which will exhibit unique electronic properties due to the adjacent positive and negative charges.

-

The trifluoroborate group (-BF₃⁻), which requires specific NMR techniques for observation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state structure of this molecule. A comprehensive analysis requires a suite of experiments, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR. While specific spectral data from vendors like Oakwood Chemical confirms that the proton and carbon NMR conform to the structure, the detailed data is not publicly available. The following sections describe the expected results and the protocols to obtain them.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN). The choice of solvent is critical; zwitterionic compounds often have limited solubility in nonpolar solvents like CDCl₃. DMSO-d₆ is a common first choice due to its high polarity.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH₂, CH, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically rapid. No special parameters are usually required.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. ¹¹B is a quadrupolar nucleus, which can lead to broader signals. A reference standard, such as BF₃·OEt₂, is often used.

Expected NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) and multiplicities for each nucleus. These predictions are based on the known structure and data from analogous compounds.

| Nucleus | Assignment | Expected δ (ppm) | Expected Multiplicity | Rationale & Key Insights |

| ¹H | -N⁺-CH₂ -CH₂-O- | ~3.5 - 4.0 | Triplet (t) | Protons adjacent to the positively charged nitrogen are deshielded and shifted downfield. Coupling to the adjacent -CH₂-O- group results in a triplet. |

| -N⁺-CH₂-CH₂ -O- | ~3.8 - 4.2 | Triplet (t) | Protons adjacent to the electronegative oxygen are also deshielded. The exact shift will depend on the solvent and conformation. | |

| -N⁺-CH₂ -B⁻- | ~2.5 - 3.0 | Singlet (s) or Quartet (q) | This methylene bridge is flanked by N⁺ and B⁻. The signal may appear as a singlet if coupling to ¹¹B is not resolved, or a quartet due to coupling with the ¹¹B nucleus (I=3/2). | |

| ¹³C | -N⁺-C H₂-CH₂-O- | ~55 - 60 | - | Carbon adjacent to the quaternary ammonium nitrogen will be significantly deshielded. |

| -N⁺-CH₂-C H₂-O- | ~65 - 70 | - | Carbon adjacent to the ether oxygen will appear further downfield. | |

| -N⁺-C H₂-B⁻- | ~30 - 40 | Broad or Quartet (q) | This carbon is attached to boron. Due to the quadrupolar nature of ¹¹B, this signal may be broad. Coupling to boron (¹JC-B) may result in a quartet. | |

| ¹⁹F | -F | ~ -140 to -150 | Singlet (s) or Quartet (q) | The fluorine atoms are equivalent. The signal may be a sharp singlet or a quartet due to coupling with ¹¹B (¹JF-B). |

| ¹¹B | -B F₃⁻ | ~ -1.0 to -3.0 | Quartet (q) | The boron atom is tetrahedral and coupled to three equivalent fluorine atoms, resulting in a characteristic quartet (¹JB-F). |

Workflow for NMR Analysis:

Caption: Workflow for structural elucidation using multi-nuclear NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule and confirming the absence of starting materials. The zwitterionic nature and the presence of the BF₃⁻ group will give rise to a characteristic spectral fingerprint.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As the compound is a solid powder, Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and reproducibility. A small amount of the powder is placed directly on the ATR crystal (typically diamond or germanium). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. An accumulation of 16-32 scans is usually sufficient.

Expected IR Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Significance |

| 3000 - 2850 | C-H Stretching | Aliphatic CH₂ groups | Confirms the presence of the morpholine ring and methylene bridge. The position and shape can be influenced by the adjacent heteroatoms. |

| 1470 - 1440 | C-H Bending (Scissoring) | CH₂ groups | Further evidence for the aliphatic backbone of the molecule. |

| 1150 - 1050 | C-O-C Stretching | Ether linkage in morpholine | A strong, characteristic band confirming the integrity of the morpholine ring structure. |

| 1100 - 950 | B-F Stretching | Asymmetric stretch of BF₃⁻ | This is a crucial and typically very strong absorption band that provides direct evidence for the trifluoroborate anion. |

| ~900 - 700 | B-F Bending | B-F deformations | Additional weaker bands that support the presence of the trifluoroborate group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Due to the compound's ionic and zwitterionic nature, soft ionization techniques are required.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the compound in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture. A small amount of formic acid may be added to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is ideal. High-resolution mass spectrometry (HRMS), using instruments like a Time-of-Flight (TOF) or Orbitrap analyzer, is highly recommended for accurate mass determination.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Positive Ion Mode: The intact zwitterion may be observed as the protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺.

-

Negative Ion Mode: The intact zwitterion may be observed as the deprotonated molecule [M-H]⁻ or as adducts with anions like formate [M+HCOO]⁻.

-

-

Tandem MS (MS/MS): To gain structural information, select the molecular ion peak and subject it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Expected MS Data and Interpretation

-

Molecular Weight: The monoisotopic mass of C₅H₁₁BF₃NO is 169.0886 Da.

-

Expected Ions (HRMS):

-

Positive Mode: [M+H]⁺ = C₅H₁₂BF₃NO⁺, calculated m/z = 170.0964

-

Negative Mode: [M-H]⁻ = C₅H₁₀BF₃NO⁻, calculated m/z = 168.0808

-

-

Expected Fragmentation: The primary fragmentation pathway would likely involve the cleavage of the C-N or C-B bonds.

Hypothetical Fragmentation Pathway (Positive Ion Mode):

Caption: A plausible fragmentation pathway for [M+H]⁺ in MS/MS analysis.

Conclusion

The structural verification of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide requires a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive connectivity and solution-state structure through ¹H, ¹³C, ¹⁹F, and ¹¹B analysis. IR spectroscopy offers rapid confirmation of key functional groups, particularly the crucial B-F stretching vibrations. Finally, high-resolution mass spectrometry validates the elemental composition and provides structural insights through fragmentation analysis. By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently characterize this and other novel zwitterionic organoboron compounds, ensuring the scientific integrity of their work.

References

-

PubChem National Center for Biotechnology Information . (n.d.). (morpholinium-4-ylmethyl)trifluoroborate internal salt. Retrieved from [Link][1]

-

Oakwood Chemical . (n.d.). (Morpholinium-4-ylmethyl)trifluoroborate internal salt, 95%. Retrieved from [Link]

-

Gao, Y., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. This article provides examples of spectroscopic characterization (FT-IR, NMR) for trifluoromethyl-containing heterocyclic compounds. Retrieved from [Link]

Sources

Morpholinium Trifluoroborate Salts: A Technical Guide to Synthesis, Characterization, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of morpholinium trifluoroborate salts, a class of organoboron compounds with significant potential in synthetic chemistry and drug development. We delve into the synthetic methodologies for their preparation, detail their characterization by modern analytical techniques, and explore their burgeoning applications, with a particular focus on their role as versatile building blocks in cross-coupling reactions and as potential bioisosteres of carboxylic acids in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of these promising chemical entities.

Introduction to Organotrifluoroborates

Organotrifluoroborate salts have emerged as highly valuable reagents in organic synthesis, largely due to their enhanced stability and ease of handling compared to their boronic acid counterparts.[1] This introductory section will briefly outline the key advantages of organotrifluoroborates and introduce the specific focus of this guide: morpholinium trifluoroborate salts.

Advantages of Organotrifluoroborates over Boronic Acids

Boronic acids, while instrumental in landmark reactions such as the Suzuki-Miyaura coupling, are often prone to dehydration to form cyclic boroxines and can be susceptible to protodeboronation under certain conditions. Organotrifluoroborate salts, in contrast, are generally crystalline, air- and moisture-stable solids with a longer shelf-life.[1] The tetracoordinate boron center in trifluoroborates imparts this stability, rendering them less susceptible to degradation and allowing for more precise stoichiometric control in reactions.

The Role of the Cation: Focus on Morpholinium Salts

While potassium is the most common counterion for organotrifluoroborates, the nature of the cation can significantly influence the salt's physical and chemical properties, including solubility and reactivity. Morpholinium salts, which incorporate a protonated or N-substituted morpholine ring as the cation, are of particular interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2][3][4] Consequently, morpholinium trifluoroborate salts represent a promising convergence of a stable organoboron moiety and a pharmaceutically relevant cation.

Scope and Purpose of this Guide

This guide aims to provide a detailed technical overview of morpholinium trifluoroborate salts. We will cover their synthesis, spectroscopic and structural characterization, and current and potential applications in drug development. A key focus will be on their utility in palladium-catalyzed cross-coupling reactions and a forward-looking perspective on their potential as bioisosteres of carboxylic acids, using the uricosuric agent probenecid as a conceptual model.

Synthesis of Morpholinium Trifluoroborate Salts

The synthesis of morpholinium trifluoroborate salts can be approached through several established methods for preparing organotrifluoroborates, starting from either the corresponding boronic acids or via a borylation/trifluoroboration sequence from organohalides.

General Strategies for Trifluoroborate Salt Formation

The most common and straightforward method for the preparation of organotrifluoroborate salts is the reaction of the corresponding boronic acid with a fluoride source. Typically, an aqueous solution of potassium hydrogen fluoride (KHF₂) is added to a methanolic solution of the boronic acid, leading to the precipitation of the potassium organotrifluoroborate salt. For the synthesis of morpholinium salts, a subsequent cation exchange step would be required. A more direct approach involves the use of morpholinium fluoride or a combination of morpholine and a fluoride source.

Aryl and heteroaryl trifluoroborates can also be synthesized in a one-pot sequence from the corresponding halides or pseudohalides.[5][6][7] This typically involves an initial borylation step, for instance, a palladium- or iridium-catalyzed reaction with a diboron reagent like bis(pinacolato)diboron, followed by the addition of a fluoride source to convert the resulting boronate ester into the trifluoroborate salt.[6][7]

Specific Protocols for N-Substituted Morpholinium Trifluoroborates

While specific literature on the synthesis of a wide range of N-substituted morpholinium trifluoroborates is still emerging, the following protocols are based on established methodologies for organotrifluoroborate synthesis and can be adapted for morpholine-containing substrates.

This protocol describes the synthesis of a potassium aryltrifluoroborate salt derived from a morpholine-substituted boronic acid.

Materials:

-

4-(Morpholino)phenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetonitrile

Procedure:

-

Dissolve 4-(morpholino)phenylboronic acid (1.0 eq) in methanol.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

-

Slowly add the KHF₂ solution to the stirred solution of the boronic acid.

-

A white precipitate should form upon addition. Continue stirring for 30 minutes at room temperature.

-

Collect the precipitate by vacuum filtration and wash with cold methanol.

-

The crude product can be purified by recrystallization from a minimal amount of hot acetonitrile to yield pure potassium (4-morpholinophenyl)trifluoroborate.

Diagram: General Synthetic Workflow

Caption: General synthetic routes to morpholinium trifluoroborate salts.

Characterization of Morpholinium Trifluoroborate Salts

The structural elucidation and confirmation of purity of morpholinium trifluoroborate salts are achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Techniques

NMR spectroscopy is an indispensable tool for the characterization of morpholinium trifluoroborate salts.

-

¹H and ¹³C NMR: These spectra provide information about the organic framework of the molecule, including the morpholine ring and any substituents. The chemical shifts and coupling constants are consistent with the expected structure.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is characteristic of the trifluoroborate anion and typically shows a broad singlet or a quartet (due to coupling with ¹¹B) in the region of -130 to -150 ppm.[8]

-

¹¹B NMR: The ¹¹B NMR spectrum exhibits a characteristic signal for the tetracoordinate boron atom, typically a quartet due to coupling with the three fluorine atoms.[8]

IR spectroscopy is useful for identifying the presence of key functional groups. The B-F stretching vibrations in trifluoroborate salts typically appear as strong absorptions in the 950-1150 cm⁻¹ region.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of morpholinium trifluoroborate salts. For instance, the crystal structure of morpholinium tetrafluoroborate has been determined, revealing the ionic interactions and hydrogen bonding network between the morpholinium cation and the tetrafluoroborate anion.[9]

Data Summary Table

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Potassium Phenyltrifluoroborate | 7.4-7.1 (m, 5H) | 134.0, 127.8, 127.2 | ~ -138 (br s) | ~ 3.5 (q) | ~1050 (B-F) |

| Potassium Vinyltrifluoroborate | 6.3-5.5 (m, 3H) | 137.0, 125.0 | ~ -145 (br s) | ~ 7.0 (q) | ~1070 (B-F) |

| (Data for specific morpholinium trifluoroborates to be added as available) |

Note: The data for potassium salts are provided as a reference for the characteristic chemical shifts of the trifluoroborate moiety.[8]

Diagram: Key Spectroscopic Handles

Caption: Key analytical techniques for the characterization of morpholinium trifluoroborate salts.

Applications in Drug Development

The unique combination of a stable organoboron moiety and a pharmaceutically relevant morpholine cation makes morpholinium trifluoroborate salts attractive building blocks in drug discovery.

Morpholinium Trifluoroborates in Cross-Coupling Reactions

Organotrifluoroborates are excellent coupling partners in Suzuki-Miyaura reactions, offering a stable and reliable alternative to boronic acids.[10] Morpholinium aryl- and heteroaryltrifluoroborates can be employed in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in many drug molecules. The morpholine moiety can either be a part of the core structure or be introduced as a substituent to enhance the drug-like properties of the final compound.

Morpholinium Trifluoroborates as Bioisosteres of Carboxylic Acids

Bioisosterism refers to the replacement of a functional group within a drug molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological or pharmacokinetic profile.[1][11] The carboxylic acid group, while often crucial for target binding, can lead to poor membrane permeability and rapid metabolism.[12]

Probenecid is a uricosuric agent used in the treatment of gout.[5][6] Its therapeutic effect is mediated by the inhibition of the renal tubular transport of uric acid. The carboxylic acid moiety of probenecid is essential for its activity but also contributes to its pharmacokinetic limitations.

Boronic acids and their derivatives, such as trifluoroborates, have been proposed as bioisosteres for carboxylic acids.[1][11] A morpholinium trifluoroborate analogue of probenecid, where the carboxylic acid is replaced by a trifluoroborate group and the dipropylamino moiety is incorporated into a morpholine ring, could offer several potential advantages:

-

Improved Physicochemical Properties: The morpholine ring could enhance aqueous solubility and metabolic stability.[2][3]

-

Modulated Acidity: The trifluoroborate group is a weaker acid than a carboxylic acid, which could lead to improved membrane permeability.

-

Novel Intellectual Property: Such analogues would represent novel chemical entities with the potential for patent protection.

Diagram: Bioisosteric Replacement of Probenecid's Carboxylate

Caption: Conceptual bioisosteric replacement of the carboxylic acid in probenecid.

Future Perspectives

The exploration of morpholinium trifluoroborate salts in medicinal chemistry is still in its early stages. Future research will likely focus on the synthesis of a broader range of these compounds and their evaluation in various biological assays. The development of efficient and scalable synthetic routes will be crucial for their widespread adoption. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be necessary to fully realize their therapeutic potential.

Conclusion

Morpholinium trifluoroborate salts represent a promising class of compounds for drug discovery and development. Their inherent stability, coupled with the beneficial properties of the morpholine scaffold, makes them versatile building blocks for the synthesis of novel therapeutic agents. The concept of using them as bioisosteres of carboxylic acids opens up new avenues for the design of drugs with improved pharmacokinetic profiles. As synthetic methodologies become more refined and our understanding of their biological activity grows, morpholinium trifluoroborate salts are poised to become valuable tools in the medicinal chemist's arsenal.

References

- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.

- Dunn, P. J. (2008). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 37(8), 1574-1582.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

- Giordano-Lanolina, G., Gaulton, A., Hersey, A., Overington, J. P., & Leach, A. R. (2019). The medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- El-Faham, A., & Albericio, F. (2008). Morpholine-based immonium and halogenoamidinium salts as coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 73(7), 2731–2737.

- Talele, T. T. (2016). The “morpholine” motif in modern drug discovery. Journal of Medicinal Chemistry, 59(18), 8343–8389.

-

El-Faham, A., & Albericio, F. (2008). Morpholine-based immonium and halogenoamidinium salts as coupling reagents in Peptide synthesis. PubMed. Retrieved from [Link]

- Pernak, J., & Goc, I. (2005). Morpholinium salts. Synthesis and application. Przemysl Chemiczny, 84(8-9), 634-636.

- Lee, S. H., & Lee, S. G. (2008). Ionic liquids based on N-alkyl-N-methylmorpholinium salts as potential electrolytes. Journal of Industrial and Engineering Chemistry, 14(5), 655-659.

- Szklarz, P., et al. (2009). Crystal structure, properties and phase transitions of morpholinium tetrafluoroborate [C4H10NO][BF4]. Journal of Molecular Structure, 923(1-3), 82-89.

- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2013).

- Batey, R. A., & Quach, T. D. (2001).

- Molander, G. A., Cavalcanti, L. N., & García-García, C. (2013). Potassium aryltrifluoroborate synthesis. The Journal of Organic Chemistry, 78(13), 6427–6439.

- Molander, G. A., & Trice, S. L. J. (2012). Oxidation of Organotrifluoroborates with Oxone. Organic Syntheses, 89, 238.

- Andersen, R. J., et al. (2017). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 12(15), 1234–1243.

- CN1015712B, The preparation method of N-alkylmorpholine compound, (2004).

- Harrity, J. P. A., et al. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.

-

Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. Retrieved from [Link]

- Harrity, J. P. A., et al. (2023). Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents. Science Advances, 9(17), eadg3368.

- da Silva, F. M., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(10), 825–829.

- Smith, S. R. (2023). Spectroscopy Data for Undergraduate Teaching.

- Bakhtin, S. A., et al. (2021). The 11 B-NMR spectra of. Polymers, 13(21), 3785.

- Fan, F.-R. F., et al. (2022).

- Ouattara, Z., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1250, 131804.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN1015712B - The preparation method of N-alkylmorpholine compound - Google Patents [patents.google.com]

- 5. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 6. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 7. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 12. Morpholinium Salts | CymitQuimica [cymitquimica.com]

Methodological & Application

The Rising Star in Cross-Coupling: A Guide to Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide

Introduction: A Paradigm Shift in Boron Chemistry for Drug Discovery

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance. The evolution of this Nobel Prize-winning reaction has been marked by the continuous development of more robust and versatile coupling partners. While boronic acids have been the traditional workhorses, their inherent instability and propensity for protodeboronation have often presented significant challenges in complex molecule synthesis.